molecular formula C9H12BrNO B8629284 2-((4-Bromophenyl)(methyl)amino)ethanol

2-((4-Bromophenyl)(methyl)amino)ethanol

Cat. No. B8629284
M. Wt: 230.10 g/mol
InChI Key: JHHFCEGFPLBMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434726B2

Procedure details

4-bromo-N-methylaniline (700 mg, 3.76 mmol) was dissolved in DMF (20 mL), K2CO3 (1.56 g, 11.29 mmol) and 2-bromoethanol (1.41 g, 11.29 mmol) were added in. The mixture was reacted at 100° C. for 2 days. Then it was extracted by EA and brine, washed by brine, dried over Na2SO4, concentrated and purified by flash chromatography, (PE: EA=10:1 to 3:1) to give 164 mg brown oil.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:17][CH2:18][OH:19]>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:7])[CH2:17][CH2:18][OH:19])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=CC=C(NC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.41 g
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 100° C. for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted by EA and brine
WASH
Type
WASH
Details
washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography, (PE: EA=10:1 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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